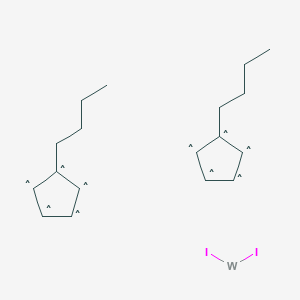
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin is a synthetic peptide substrate commonly used in biochemical research. It is particularly known for its role as a fluorogenic substrate in elastase assays, which are used to study the activity of elastase enzymes. The compound has the empirical formula C31H41N5O9 and a molecular weight of 627.69 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin typically involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amido-4-methylcoumarin moiety. The process generally includes:
Peptide Synthesis: The peptide chain (Ala-Ala-Pro-Val) is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reactions: The N-Methoxysuccinyl group is introduced through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Attachment of 7-amido-4-methylcoumarin: The final step involves coupling the peptide with 7-amido-4-methylcoumarin using similar coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The compound is selectively hydrolyzed by elastase enzymes, resulting in the release of the fluorescent 7-amido-4-methylcoumarin moiety .
Common Reagents and Conditions
Reagents: Elastase enzymes, buffer solutions (e.g., Tris-HCl), and sometimes metal ions (e.g., Zn²⁺) to enhance enzyme activity.
Major Products
The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which is fluorescent and can be easily detected using spectroscopic methods .
Applications De Recherche Scientifique
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of elastase enzymes from various sources, including human leukocytes and porcine pancreas.
Drug Development: Utilized in screening assays to identify potential inhibitors of elastase, which could be therapeutic agents for inflammatory diseases.
Industrial Enzyme Assays: Employed in quality control processes to measure the activity of elastase in industrial enzyme preparations.
Mécanisme D'action
The mechanism of action of N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin involves its hydrolysis by elastase enzymes. The elastase recognizes and binds to the peptide substrate, cleaving the peptide bond between the valine and the 7-amido-4-methylcoumarin moiety. This cleavage releases the fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured to determine enzyme activity . The molecular targets are the active sites of elastase enzymes, and the pathway involves the catalytic triad of serine proteases .
Comparaison Avec Des Composés Similaires
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin is unique due to its specific substrate properties for elastase enzymes. Similar compounds include:
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Another fluorogenic substrate used for different proteases.
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride: Used for studying trypsin-like proteases.
N-Acetyl-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin: Utilized in caspase assays.
These compounds share the common feature of having a 7-amido-4-methylcoumarin moiety, but they differ in their peptide sequences and the specific enzymes they target.
Propriétés
Formule moléculaire |
C31H41N5O9 |
|---|---|
Poids moléculaire |
627.7 g/mol |
Nom IUPAC |
methyl 4-[[1-[[1-[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41) |
Clé InChI |
CMEUDEVBFFPSEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




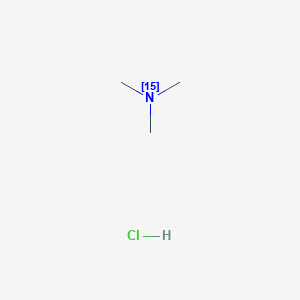
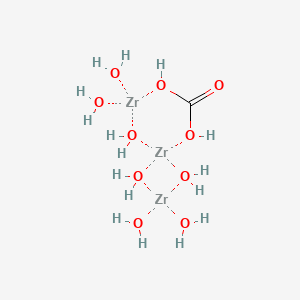
![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)

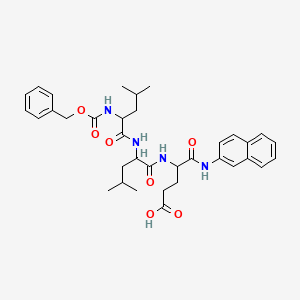



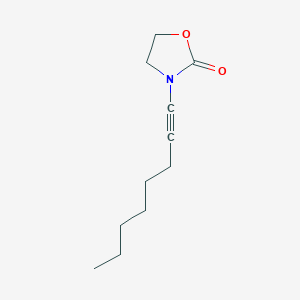

![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)
